![molecular formula C11H13N3O B1367866 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1011404-52-6](/img/structure/B1367866.png)
1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine” is a compound with the molecular formula C11H13N3O . It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) . The compound has a molecular weight of 203.24 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 203.105862047 g/mol . The topological polar surface area of the compound is 63.9 Ų .Scientific Research Applications
Synthesis and Properties
- Synthesis of Derivatives: A study by Fedotov, Hotsulia, and Panasenko (2022) explored the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. They found that the introduction of 1,2,4-triazole and pyrazole fragments into new substances can influence certain types of activity, pointing to the versatility of compounds like 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine in medicinal and pharmaceutical research (Fedotov, Hotsulia, & Panasenko, 2022).
Structural and Molecular Analysis
- Crystallographic Studies: Kumarasinghe, Hruby, and Nichol (2009) conducted a study focusing on the crystallographic analysis of similar compounds, which highlights the importance of structural determination in understanding the properties and potential applications of such chemicals (Kumarasinghe, Hruby, & Nichol, 2009).
Biological and Pharmacological Potential
- Docking Studies and Biological Potential: The research by Fedotov, Hotsulia, and Panasenko (2022) also included docking studies to confirm the biological potential of the synthesized compounds. They used molecular docking to predict the interaction with biological targets, such as 14-α-demethylase lanosterol, indicating potential antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Kumar et al. (2012) synthesized a series of compounds, including pyrazoline derivatives, and evaluated their antimicrobial activity. They found that certain derivatives showed significant antimicrobial properties, suggesting the potential use of this compound in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARYCHVTBTRFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587965 |
Source
|
Record name | 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1011404-52-6 |
Source
|
Record name | 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.